molecular formula C8H10O2 B14731142 Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one CAS No. 6402-53-5

Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one

Katalognummer: B14731142
CAS-Nummer: 6402-53-5
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: JVUUYLXVTAUATF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one is a complex organic compound characterized by its unique structure, which includes multiple ring systems and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives, which undergo Diels-Alder reactions followed by subsequent functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one can be compared with similar compounds such as:

  • 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
  • 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

These compounds share structural similarities but differ in functional groups and specific chemical properties.

Eigenschaften

CAS-Nummer

6402-53-5

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

5-oxatricyclo[4.3.0.03,7]nonan-4-one

InChI

InChI=1S/C8H10O2/c9-8-6-3-4-1-2-5(6)7(4)10-8/h4-7H,1-3H2

InChI-Schlüssel

JVUUYLXVTAUATF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3CC1C2OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.